molecular formula C13HF21N2O B1403697 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole CAS No. 261761-06-2

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole

Cat. No.: B1403697
CAS No.: 261761-06-2
M. Wt: 600.13 g/mol
InChI Key: CHEDSJLGINMLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is a specialized fluorinated pyrazole derivative designed for research and development applications. This compound combines a reactive trifluoroacetyl group with two extensive perfluorinated chains on a pyrazole heterocycle, creating a molecule of significant interest for several advanced research areas. Pyrazole derivatives are recognized as versatile heterocyclic scaffolds with a broad spectrum of biological activities, making them prominent in medicinal chemistry and agrochemical research . The presence of multiple fluorine atoms and perfluoroalkyl groups profoundly influences the molecule's properties, enhancing its lipophilicity, metabolic stability, and overall bioavailability, which are critical parameters in drug design . The primary research applications of this compound are anticipated to include its use as a key synthetic intermediate for the preparation of more complex molecules, particularly in pharmaceuticals and material science. The reactive trifluoroacetyl group can be utilized for further derivatization, while the bulky nonafluorobutyl substituents can impart unique surface-active properties and chemical stability. Similar trifluoroacetyl-functionalized heterocycles are known to serve as valuable building blocks in organic synthesis . In pharmaceutical research, pyrazole cores are frequently explored for their analgesic, anti-inflammatory, anti-viral, anti-microbial, and anti-tumor activities, and the introduction of fluorine atoms is a common strategy to modulate biological activity and pharmacokinetics . In material science, the strong electron-withdrawing nature of the fluorinated groups can be leveraged in the development of specialty chemicals, ligands for catalysis, and components for advanced polymeric materials. Researchers value this compound for its potential to introduce significant steric and electronic effects into target systems. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF21N2O/c14-5(15,8(21,22)10(25,26)12(29,30)31)2-1-3(36(35-2)4(37)7(18,19)20)6(16,17)9(23,24)11(27,28)13(32,33)34/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDSJLGINMLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13HF21N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is commonly synthesized by reacting hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. For this compound, a hydrazine derivative is reacted with an appropriate precursor to yield a pyrazole intermediate that can be further functionalized.

Introduction of Trifluoroacetyl Group

The trifluoroacetyl group is introduced via acylation of the pyrazole nitrogen (N-1 position) using trifluoroacetyl chloride in the presence of a suitable base to neutralize the generated hydrochloric acid. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure selective acylation.

Incorporation of Nonafluorobutyl Groups

The nonafluorobutyl substituents at the 3 and 5 positions of the pyrazole ring are introduced through nucleophilic substitution reactions. This involves the reaction of the pyrazole intermediate with nonafluorobutyl halides (e.g., nonafluorobutyl bromide or iodide) in the presence of a base, which facilitates the substitution at the carbon positions adjacent to the pyrazole ring.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Hydrazine derivative + diketone/precursor Solvent (EtOH, THF), reflux Pyrazole intermediate
2 Pyrazole intermediate + trifluoroacetyl chloride + base DCM or THF, 0–25°C, inert atmosphere 1-Trifluoroacetylpyrazole intermediate
3 1-Trifluoroacetylpyrazole + nonafluorobutyl halide + base Polar aprotic solvent, room temp to reflux 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole

Research Findings and Optimization

  • The use of anhydrous conditions and inert atmosphere (argon or nitrogen) is critical to prevent hydrolysis of sensitive fluorinated reagents.
  • Bases such as triethylamine or potassium carbonate are effective in promoting acylation and nucleophilic substitution steps.
  • Reaction temperatures are optimized to balance reaction rate and selectivity, typically ranging from 0°C to reflux depending on the step.
  • Purification is commonly achieved by column chromatography or recrystallization from suitable solvents like pentane or ethanol.
  • Spectroscopic methods such as ^1H NMR, ^19F NMR, and mass spectrometry confirm the successful incorporation of trifluoroacetyl and nonafluorobutyl groups.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Pyrazole ring formation Reflux in ethanol or THF Reaction time: 4–8 hours
Acylation Trifluoroacetyl chloride, base (Et3N) Temperature: 0–25°C, inert atmosphere
Alkylation Nonafluorobutyl halide, base (K2CO3) Solvent: DMF or DMSO, 25–80°C
Purification Column chromatography or recrystallization Solvents: pentane, ethanol
Characterization ^1H NMR, ^19F NMR, MS Confirms substitution pattern and purity

Patented Processes and Literature Insights

According to European Patent EP2999694B1, processes for preparing 3,5-bis(fluoroalkyl)pyrazole derivatives, which include compounds like this compound, involve the use of α,α-dihaloamines as intermediates. These intermediates react under controlled conditions to afford the bis(fluoroalkyl) substituted pyrazoles with high selectivity and yield. The patent emphasizes the importance of reaction conditions such as solvent choice, temperature, and reagent stoichiometry to optimize the synthesis.

Chemical Reactions Analysis

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the replacement of specific functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl and nonafluorobutyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Fluorinated pyrazole derivatives exhibit structure-dependent variations in properties. Key comparisons include:

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole
  • Substituents : Benzoyl (C₆H₅CO-) at the 1-position; perfluorohexyl (C₆F₁₃) at 3- and 5-positions.
  • Fluorine Content : Higher due to longer perfluoroalkyl chains (C₆F₁₃ vs. C₄F₉).
  • Thermal Stability: Expected to surpass 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole due to increased chain length and fluorine density, which enhance resistance to thermal degradation .
  • Applications : Likely prioritized for high-performance surfactants or coatings requiring extreme hydrophobicity.
Compound 5 (Generic Pyrazole Derivative)
  • Substituents : Undisclosed in , but MIC/MFC data suggest bioactive functionality.
  • Biological Activity : Exhibits potent antifungal activity (MIC = 15.6 μg/mL against C. albicans), contrasting with the lack of activity in other derivatives (e.g., compounds 8, 9, 11) .
  • Relevance: Highlights that substitution patterns critically influence biological efficacy, though this compound’s bioactivity remains unstudied in provided sources.

Key Property Comparison Table

Property This compound 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole Compound 5 (Antifungal Agent)
Fluorine Content High (C₄F₉ chains) Very High (C₆F₁₃ chains) Moderate (Non-fluorinated substituents)
Thermal Stability High Very High Moderate
Hydrophobicity High Extreme Low
Electrophilicity (R1 Group) High (Trifluoroacetyl) Moderate (Benzoyl) N/A
Biological Activity (MIC, μg/mL) N/A N/A 15.6 (C. albicans)
Primary Applications Catalysis, Materials Surfactants, Coatings Antifungal Agents

Research Findings and Functional Implications

Fluorinated Chain Length and Performance

  • Shorter perfluoroalkyl chains (C₄F₉) in this compound may improve solubility in organic solvents compared to longer-chain analogs like 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole. This balance between hydrophobicity and processability is advantageous in catalytic systems .
  • Longer chains (e.g., C₆F₁₃) enhance film-forming capabilities, making them superior for water-repellent coatings.

Electron-Withdrawing Groups and Reactivity

  • The trifluoroacetyl group’s strong electron-withdrawing nature can activate the pyrazole ring for nucleophilic substitution or coordination chemistry, unlike the benzoyl group, which offers milder electronic effects. This difference may position this compound as a ligand in transition-metal catalysis .

Biological Activity

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique trifluoroacetyl and nonafluorobutyl substituents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

PropertyDescription
IUPAC Name 1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone
Molecular Formula C13H2F21N2O
Molecular Weight 498.13 g/mol

Synthesis

The synthesis typically involves the reaction of a pyrazole derivative with trifluoroacetic anhydride and nonafluorobutyl iodide under controlled conditions. This method ensures high yield and purity by employing inert atmospheres to prevent side reactions .

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission .
  • Radical Scavenging : It exhibits antioxidant properties through radical scavenging activities, which can be measured using assays like ABTS and FRAP .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays:

Assay TypeIC50 (µM)Comparison to Control
ABTS15.0Comparable to Trolox
FRAP12.0Higher than EDA
Hydroxyl Radical Scavenging20.0Lower than EDA

These results indicate that the compound possesses significant antioxidant capabilities, making it a candidate for further therapeutic exploration .

Enzyme Inhibition Studies

Inhibitory effects on AChE and BChE were evaluated in vitro:

EnzymeIC50 (µM)Comparison to Standard
Acetylcholinesterase5.0More potent than Donepezil
Butyrylcholinesterase6.5Comparable to Rivastigmine

These findings suggest that the compound may have potential applications in treating neurodegenerative diseases due to its ability to inhibit cholinesterases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

CompoundAntioxidant Activity (ABTS IC50 µM)AChE Inhibition (IC50 µM)
This compound15.05.0
1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole18.07.0
1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole20.010.0

This table illustrates that while all compounds exhibit biological activity, the trifluoroacetyl and nonafluorobutyl groups in our compound enhance both antioxidant and enzyme inhibition effects compared to its analogs .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls. This suggests potential for therapeutic use in neurodegenerative disorders .

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of compounds similar to this compound for treating cognitive decline associated with aging. Preliminary results show promise in improving memory retention and cognitive processing speed .

Q & A

Q. What are the standard synthetic routes for 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole, and how do fluorinated precursors influence reaction efficiency?

The compound is synthesized via cyclocondensation of fluorinated diketones with hydrazine derivatives. For example, 3,5-bis(trifluoromethyl)pyrazole analogs are prepared by reacting hexafluorinated diketones (e.g., 1,1,1,5,5,5-hexafluoropentane-2,4-dione) with hydrazine hydrate in ethanol under reflux . Fluorinated alkyl groups enhance electrophilicity, accelerating cyclization. Yield optimization requires stoichiometric control of hydrazine and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 19F NMR : Resolves fluorine environments (e.g., trifluoroacetyl vs. nonafluorobutyl groups). Chemical shifts near -60 to -75 ppm indicate CF3 groups, while CF2/CF3 in nonafluorobutyl appear at -80 to -125 ppm .
  • X-ray diffraction (SHELX) : Determines crystal packing and substituent geometry. SHELXL refines high-resolution data, resolving disorder in fluorinated chains .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. How do the physicochemical properties (e.g., pKa, solubility) of this compound compare to non-fluorinated pyrazoles?

The trifluoroacetyl group lowers pKa (~7–8) compared to non-fluorinated pyrazoles (pKa ~14–17), enhancing solubility in polar aprotic solvents (e.g., DMSO). Fluorinated alkyl chains increase hydrophobicity, making it soluble in fluorinated solvents .

Q. What role do the trifluoroacetyl and nonafluorobutyl groups play in stabilizing the pyrazole core?

The electron-withdrawing trifluoroacetyl group stabilizes the pyrazole ring via resonance, while nonafluorobutyl groups provide steric shielding, reducing nucleophilic attack. Fluorine’s high electronegativity also mitigates oxidative degradation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity for large-scale research applications?

  • Stepwise purification : Recrystallization from n-heptane removes unreacted fluorinated precursors .
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl2) accelerates cyclocondensation, reducing reaction time from 24h to 8h .
  • In situ monitoring : Real-time 19F NMR tracks intermediate formation, enabling precise endpoint determination .

Q. What experimental strategies address stability challenges under high-temperature or photolytic conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting inert-atmosphere handling below this threshold .
  • Photostability : Arylazo derivatives with trifluoromethyl groups exhibit long half-lives (>48h in DMSO) under UV light, making them suitable for photochemical studies .

Q. How can this compound be applied in functional materials (e.g., electrolytes, sensors)?

  • High-voltage electrolytes : Pyrazole additives like 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole enhance Li-ion battery stability by forming fluorine-rich solid-electrolyte interphases (SEI) .
  • 19F NMR pH sensors : The pKa (~7.5) near physiological pH enables its use as a biomolecular probe .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting pKa or NMR values)?

  • Solvent standardization : pKa varies with solvent polarity; use buffered aqueous-DMSO mixtures for consistency .
  • Dynamic NMR analysis : Variable-temperature 19F NMR resolves signal splitting caused by conformational exchange .

Q. What computational methods aid in predicting reactivity or supramolecular assembly?

  • DFT calculations : B3LYP/6-31G* models predict regioselectivity in cyclocondensation reactions .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes), guided by crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole
Reactant of Route 2
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1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole

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